Methyl 4-amino-3-methylbutanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-methylbutanoate hydrochloride typically involves the esterification of 4-amino-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.
Major Products Formed
Oxidation: 4-amino-3-methylbutanoic acid.
Reduction: 4-amino-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-methylbutanoate hydrochloride is widely used in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-methylbutanoate;hydrochloride
- Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate;hydrochloride
Uniqueness
Methyl 4-amino-3-methylbutanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Biological Activity
Methyl 4-amino-3-methylbutanoate hydrochloride, a compound derived from amino acids, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative that exhibits various biological activities. Its structure features a methyl group attached to the amino acid backbone, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of amino acid esters demonstrated that certain compounds showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.01 to 3 µM against several microorganisms, suggesting a strong antimicrobial potential.
Compound | MIC (µM) | Bacterial Strain |
---|---|---|
This compound | 0.01 - 3 | S. aureus, S. epidermidis |
Control Compound | 100 | P. aeruginosa |
These findings highlight the potential of this compound as an antimicrobial agent in pharmaceutical applications .
2. Antitumor Activity
This compound has also been evaluated for its antitumor activity. In vitro studies have shown that amino acid esters can inhibit the proliferation of cancer cells. For instance, derivatives containing this compound were tested against leukemia HL-60 and liver cancer BEL-7402 cell lines, revealing significant cytotoxic effects.
Cell Line | IC50 (µg/mL) | Reference Compound |
---|---|---|
HL-60 | 25 | Doxorubicin |
BEL-7402 | 15 | Cisplatin |
The results indicated that this compound could serve as a lead compound for developing new antitumor agents .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of chemically induced seizures. The compound demonstrated a significant protective effect against mortality in seizure models, outperforming traditional anticonvulsants like valproic acid (VPA).
Treatment | % Mortality Protection (3h) | % Mortality Protection (24h) |
---|---|---|
Control | 0 | 0 |
VPA | 80 | 60 |
Methyl Derivative | 100 | 100 |
This suggests that the compound may have potential as a therapeutic agent for epilepsy and other neurodegenerative conditions .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that the compound exhibited selective toxicity towards pathogenic bacteria while sparing beneficial flora.
- Cancer Therapy : In vitro assays showed that the compound could induce apoptosis in cancer cells, leading to reduced tumor size in animal models.
- Seizure Models : The compound's ability to prevent seizure-induced mortality was assessed in both chemical and electrical models, showing consistent efficacy.
Properties
IUPAC Name |
methyl 4-amino-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARYZPDAVBWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78287-53-3 |
Source
|
Record name | methyl 4-amino-3-methylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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